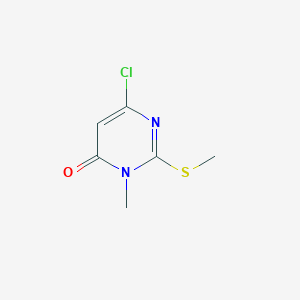

6-chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Description

6-Chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a chloro group at position 6, a methyl group at position 3, and a methylthio (-SMe) substituent at position 2. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks (e.g., pyrimidoquinolines or thienopyrimidines) . For example, describes the chlorination of 2-amino-6-chloropyrimidin-4(3H)-one using POCl₃, suggesting that similar methods could apply to the target compound.

The compound’s tautomeric equilibrium between the 4(3H)-one and 4-hydroxypyrimidine forms (as noted in pyrimidinone derivatives in ) is likely influenced by its substituents. The electron-withdrawing chloro group at position 6 may stabilize the keto form in solution and solid states, while the methylthio group at position 2 enhances lipophilicity, affecting solubility and reactivity .

Properties

IUPAC Name |

6-chloro-3-methyl-2-methylsulfanylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-9-5(10)3-4(7)8-6(9)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWGAJTXSJEBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N=C1SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320176 | |

| Record name | 6-Chloro-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-43-3 | |

| Record name | 6-Chloro-3-methyl-2-(methylthio)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89466-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 355516 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089466433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89466-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 3-methyluracil and methylthiol.

Chlorination: The 6th position of the pyrimidine ring is chlorinated using a chlorinating agent like phosphorus oxychloride (POCl3) under reflux conditions.

Methylation: The 2nd position is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Thioether Formation: The methylthio group is introduced by reacting the intermediate with methylthiol (CH3SH) under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the pyrimidine ring.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

Substitution: Derivatives with different substituents at the 6th position.

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dechlorinated or reduced pyrimidine derivatives.

Scientific Research Applications

Unfortunately, the available search results do not provide detailed information on the specific applications, comprehensive data tables, or well-documented case studies for the compound "6-chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one." However, the search results do offer some basic information, such as its availability as a building block in chemical synthesis and its use as a reagent .

Here's what can be gathered from the search results:

Basic Information:

- Chemical Name: this compound

- Other Names: 6-CHLORO-3-METHYL-2-METHYLSULFANYL-3H-PYRIMIDIN-4-ONE

- CAS Number: 89466-43-3

- Molecular Formula: C6H7ClN2OS

- Molecular Weight: 190.65

- SMILES: CN1C(SC)=NC(Cl)=CC1=O

Availability and Purchasing:

- The compound is available for purchase from chemical vendors like ChemDiv and Sigma-Aldrich .

- It is offered in various formats and quantities, including small amounts suitable for research .

- Sigma-Aldrich mentions that they provide this product to early discovery researchers as part of a collection of rare and unique chemicals .

- ChemDiv provides worldwide delivery in most cases within one week .

Potential Research Areas:

- The compound is a building block, implying its use in synthesizing more complex molecules .

- It is related to pyrimidine, a significant heterocycle found in many biologically active compounds, including nucleobases .

Limitations:

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The chlorine and methylthio groups play a crucial role in its binding affinity and specificity. The compound can inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrimidinone derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 6-chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one with structurally related analogs:

Key Observations :

- Chloro vs. Amino Groups: The 6-chloro substituent in the target compound increases electrophilicity at position 6, making it more reactive toward nucleophilic substitution compared to 6-amino analogs (e.g., ). This reactivity is exploited in forming fused heterocycles, such as thieno[3,2-d]pyrimidines .

- Methylthio vs. Methoxy : The 2-methylthio group enhances lipophilicity and may improve membrane permeability compared to 2-methoxy derivatives (e.g., ).

- Discontinuation Note: The target compound’s discontinued status () may reflect challenges in synthesis scalability or stability compared to analogs like 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, which remains widely used .

Tautomerism and Stability

Pyrimidinones exist in equilibrium between keto (4(3H)-one) and enol (4-hydroxypyrimidine) forms. The 6-chloro substituent in the target compound likely stabilizes the keto form due to electron withdrawal, as seen in . In contrast, 6-amino derivatives () may favor the enol form, altering their hydrogen-bonding capacity and reactivity .

Biological Activity

6-Chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS Number: 89466-43-3) is a heterocyclic compound characterized by a pyrimidine ring with specific substitutions that potentially influence its biological activity. This compound has garnered attention in medicinal chemistry due to its possible applications in various therapeutic areas, including antibacterial, antiviral, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 190.65 g/mol. The structural features include:

- A chlorine atom at the 6th position.

- A methyl group at the 3rd position.

- A methylthio group at the 2nd position.

These substitutions are crucial for its biological interactions and mechanisms of action.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The chlorine and methylthio groups enhance its binding affinity to various enzymes and receptors. For instance, it may inhibit certain kinases or modulate receptor activities, leading to therapeutic effects in different diseases.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The compound's structure suggests potential efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. In vitro studies have shown varying degrees of inhibition against these pathogens, making it a candidate for further development as an antibacterial agent.

Antiviral Activity

Studies have also explored the antiviral potential of pyrimidine derivatives. While specific data on this compound is limited, related compounds have demonstrated activity against viruses by inhibiting viral replication processes. This suggests that further investigation into its antiviral properties could yield promising results.

Anticancer Properties

The compound's structural characteristics may allow it to act as a lead compound in the development of anticancer agents. Research into similar pyrimidine derivatives has highlighted their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The precise pathways through which this compound exerts these effects require detailed mechanistic studies.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrimidine derivatives, providing insights into their pharmacological potential:

- Antibacterial Studies : A study reported that derivatives with similar structures exhibited Minimum Inhibitory Concentrations (MICs) ranging from 7.80 µg/mL to higher values against various bacterial strains, indicating moderate to strong antibacterial activity .

- Antifungal Activity : Research has shown that pyrimidine derivatives can also possess antifungal properties, with some compounds demonstrating effective inhibition against fungi like Candida albicans .

- Cytotoxicity Assessments : In vitro cytotoxicity tests have been conducted on cancer cell lines, revealing that certain pyrimidine compounds can significantly reduce cell viability, suggesting their potential as anticancer agents .

Comparative Analysis

| Compound | Antibacterial Activity | Antiviral Activity | Anticancer Potential |

|---|---|---|---|

| This compound | Moderate (MIC ~7.80 µg/mL) | Potential (related compounds show activity) | Promising (induction of apoptosis observed) |

| Related Pyrimidines | Varies (some >10 µg/mL) | Documented against specific viruses | Strong in certain studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.